E-Rotamer Conformation vs. Other N-Alkylacetamides
N-Cyclopropylacetamide exhibits a unique conformational signature: it displays 16-19% E-rotamer (cis) population around the carbonyl-nitrogen bond in apolar solvents such as CD2Cl2, as determined by NMR spectroscopy and ab initio calculations [1]. In contrast, other aliphatic secondary acetamides—including N-methylacetamide, N-ethylacetamide, N-propylacetamide, and N-isopropylacetamide—rarely exhibit any significant E-rotamer population due to destabilizing steric contacts between substituents on the amide bond [1].
| Evidence Dimension | E-rotamer (cis) population around amide C-N bond |
|---|---|
| Target Compound Data | 16-19% E-rotamer |
| Comparator Or Baseline | Other aliphatic secondary acetamides (N-methylacetamide, N-ethylacetamide, N-propylacetamide, N-isopropylacetamide) |
| Quantified Difference | 16-19% vs. negligible/rare |
| Conditions | Apolar solvents (CD2Cl2), room temperature, NMR spectroscopy with ab initio computational validation |
Why This Matters
The distinct E-rotamer population directly affects the three-dimensional presentation of pharmacophores and hydrogen-bonding geometry at protein binding sites, making N-cyclopropylacetamide a structurally non-redundant building block for SAR studies where amide conformation is critical.
- [1] González-de-Castro Á, Broughton H, Martínez-Pérez JA, Espinosa JF. Conformational features of secondary N-cyclopropyl amides. J Org Chem. 2015;80(8):3914-3920. doi:10.1021/acs.joc.5b00236. PMID: 25803271 View Source
